Psb603

Beschreibung

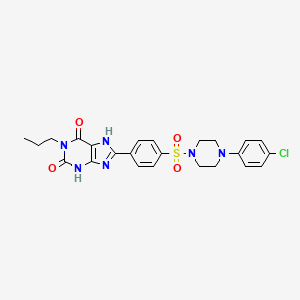

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN6O4S/c1-2-11-31-23(32)20-22(28-24(31)33)27-21(26-20)16-3-9-19(10-4-16)36(34,35)30-14-12-29(13-15-30)18-7-5-17(25)6-8-18/h3-10H,2,11-15H2,1H3,(H,26,27)(H,28,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHCTHHFOHMNFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092351-10-4 | |

| Record name | 8-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of Psb603

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A Highly Selective A2B Adenosine (B11128) Receptor Antagonist

Psb603 is a potent and exceptionally selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation and cancer.[1] Its primary mechanism of action is the blockade of A2BAR signaling. This blockade has been shown to produce significant anti-inflammatory effects and to modulate cellular metabolism in cancer cells.

A compelling body of evidence suggests that this compound functions as a negative allosteric modulator of the A2BAR. This non-competitive mode of action is characterized by a reduction in the maximal response to A2BAR agonists, such as NECA, without a significant alteration of their EC50 values.[2][3] Kinetic analyses have confirmed a saturable effect consistent with allosteric antagonism.[2][3] The binding site for this compound on the A2BAR is thought to be distinct from that of the endogenous ligand, adenosine, with key amino acid residues for its interaction identified as Leu81, Asn186, and Val250.[3]

Quantitative Data: Binding Affinity and Selectivity

This compound exhibits a high affinity for the human A2B adenosine receptor, with a reported Ki value of 0.553 nM.[1] Its selectivity for the A2BAR is remarkable, showing virtually no affinity for the human and rat A1 and A2A receptors, or the human A3 receptor, at concentrations up to 10 μM.[1]

| Receptor Subtype | Species | Ki (nM) | Reference |

| A2B | Human | 0.553 | [1] |

| A1 | Human, Rat | > 10,000 | [1] |

| A2A | Human, Rat | > 10,000 | [1] |

| A3 | Human | > 10,000 | [1] |

Signaling Pathways and Experimental Workflows

A2B Adenosine Receptor Antagonism

The canonical signaling pathway of the A2B adenosine receptor involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). As a negative allosteric modulator, this compound binds to a site on the A2BAR distinct from the adenosine binding site, inducing a conformational change that reduces the efficacy of agonist binding and subsequent signal transduction.

Experimental Workflow: In Vivo Anti-Inflammatory Assessment

The anti-inflammatory properties of this compound have been evaluated in murine models of inflammation. A typical experimental workflow involves the induction of inflammation followed by treatment with this compound and subsequent analysis of inflammatory markers.

Adenosine Receptor-Independent Mechanism in Cancer

Intriguingly, research has unveiled a mechanism of action for this compound in colorectal cancer cells that appears to be independent of adenosine receptor antagonism. In this context, this compound has been shown to promote mitochondrial oxidative phosphorylation and increase the production of reactive oxygen species (ROS).[4] This alteration of cellular metabolism can enhance the sensitivity of cancer cells to chemotherapy.[4]

Experimental Protocols

In Vivo Anti-Inflammatory Models

-

Animals: Male Albino Swiss mice (25-30 g) are used.

-

This compound Administration: this compound is suspended in 1% Tween 80 and administered intraperitoneally (i.p.) at a dose of 5 mg/kg body weight.

-

Induction of Peritonitis: 30 minutes after this compound administration, a freshly prepared solution of zymosan A (2 mg/mL in sterile 0.9% NaCl) is injected i.p.

-

Sample Collection: Four hours post-zymosan injection, animals are euthanized. Peritoneal lavage is performed to collect peritoneal fluid for leukocyte counting. Blood samples are collected for the analysis of C-reactive protein (CRP), TNF-α, and IL-6.

-

Analysis: Leukocyte infiltration into the peritoneum is quantified. Plasma levels of CRP, TNF-α, and IL-6 are measured using appropriate immunoassays.

-

Animals: Male Albino Swiss mice (25-30 g) are used.

-

This compound Administration: this compound is administered i.p. at a dose of 5 mg/kg body weight.

-

Induction of Edema: 30 minutes after this compound administration, a subplantar injection of carrageenan is administered to the right hind paw.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals for up to 3 hours post-carrageenan injection.

-

Tissue and Blood Analysis: At the end of the experiment, paw tissue is collected for the measurement of TNF-α, IL-6, and reactive oxygen species (ROS). Blood is collected for the analysis of CRP.

In Vitro Assays

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells, which endogenously express the A2BAR, are cultured in appropriate media.

-

cAMP Biosensor: A cAMP biosensor, such as the GloSensor™, is used to monitor real-time changes in intracellular cAMP levels.

-

Assay Protocol:

-

Cells are seeded in a multi-well plate and transfected with the cAMP biosensor.

-

Cells are pre-incubated with varying concentrations of this compound.

-

An A2BAR agonist (e.g., NECA) is added to stimulate cAMP production.

-

Luminescence, which is proportional to the cAMP concentration, is measured over time.

-

-

Data Analysis: The effect of this compound on the agonist concentration-response curve is analyzed to determine its mode of antagonism (e.g., competitive vs. non-competitive/allosteric).

-

Cell Lines: Human colorectal cancer cell lines are used.

-

Measurement of Oxygen Consumption Rate (OCR):

-

Cells are seeded in a specialized microplate for metabolic analysis (e.g., Seahorse XF plate).

-

Cells are treated with this compound.

-

Basal oxygen consumption rates are measured using an extracellular flux analyzer to assess mitochondrial oxidative phosphorylation.

-

-

Measurement of Reactive Oxygen Species (ROS):

-

Cells are treated with this compound.

-

A fluorescent probe sensitive to ROS (e.g., DCFDA) is added to the cells.

-

The increase in fluorescence, indicative of ROS production, is measured using a plate reader or flow cytometry.

-

-

Chemotherapy Synergy Assay:

-

Cancer cells are treated with a chemotherapeutic agent (e.g., oxaliplatin) in the presence or absence of this compound.

-

Cell viability is assessed after a defined incubation period using a standard assay (e.g., MTT or crystal violet).

-

Synergistic effects are determined by comparing the viability of cells treated with the combination versus the individual agents.

-

Summary of Quantitative Effects

| Experimental Model | Parameter Measured | Effect of this compound | Reference |

| Zymosan-Induced Peritonitis (Mouse) | Leukocyte Infiltration | Significant Decrease | [1][5] |

| Zymosan-Induced Peritonitis (Mouse) | Plasma TNF-α | Significant Decrease | [1][5] |

| Zymosan-Induced Peritonitis (Mouse) | Plasma IL-6 | Significant Decrease | [1][5] |

| Carrageenan-Induced Paw Edema (Mouse) | Paw Edema | Significant Reduction | [1][5] |

| Carrageenan-Induced Paw Edema (Mouse) | Paw Tissue TNF-α | Significant Decrease | [1][5] |

| Carrageenan-Induced Paw Edema (Mouse) | Paw Tissue IL-6 | Significant Decrease | [1][5] |

| Carrageenan-Induced Paw Edema (Mouse) | Paw Tissue ROS | Significant Decrease | [1][5] |

| Colorectal Cancer Cells | Basal Oxygen Consumption Rate | Increase | [4] |

| Colorectal Cancer Cells | Reactive Oxygen Species (ROS) | Increase | [4] |

| Colorectal Cancer Cells | Chemotherapy-Induced Cell Death | Synergy | [4] |

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The A2b adenosine receptor antagonist PSB-603 promotes oxidative phosphorylation and ROS production in colorectal cancer cells via adenosine receptor-independent mechanism : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 4. PSB 603 - a known selective adenosine A2B receptor antagonist - has anti-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The A2b adenosine receptor antagonist PSB-603 promotes oxidative phosphorylation and ROS production in colorectal cancer cells via adenosine receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

PSB603: A Comprehensive Technical Guide to its Selectivity for the Adenosine A2B Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PSB603, a potent and highly selective antagonist for the adenosine (B11128) A2B receptor (A2BR). The document summarizes key quantitative data, details experimental methodologies for receptor binding and functional assays, and visualizes critical signaling pathways and experimental workflows. This information is intended to support researchers and drug development professionals in utilizing this compound as a precise pharmacological tool for investigating A2BR function.

Core Quantitative Data: Receptor Binding Affinity and Selectivity

This compound exhibits exceptional selectivity for the human adenosine A2B receptor, with a sub-nanomolar binding affinity. Its selectivity profile demonstrates a greater than 17,000-fold preference for the A2BR over other adenosine receptor subtypes (A1, A2A, and A3), making it an invaluable tool for delineating the specific roles of the A2B receptor in physiological and pathological processes.[1][2]

Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptors

| Receptor Subtype | Ki (nM) | Selectivity Fold (vs. A2B) |

| A2B | 0.553 | - |

| A1 | > 10,000 | > 18,083 |

| A2A | > 10,000 | > 18,083 |

| A3 | > 10,000 | > 18,083 |

Data compiled from multiple sources indicating negligible affinity at concentrations up to 10 µM for A1, A2A, and A3 receptors.[3]

Table 2: Species-Dependent Binding Affinity (Ki) of this compound for the A2B Receptor

| Species | Ki (nM) |

| Human | 0.553[1][2] |

| Rat | 0.355[1][2] |

| Mouse | 0.265[1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the interaction of this compound with the adenosine A2B receptor.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity and selectivity of a compound for its receptor. These assays typically involve the use of a radiolabeled ligand, such as [3H]PSB-603, which binds directly to the receptor.

Objective: To determine the equilibrium dissociation constant (Kd) of a radioligand and the inhibition constant (Ki) of a competing unlabeled ligand (e.g., this compound).

Materials:

-

HEK293 cells stably expressing the human adenosine A2B receptor

-

Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[3H]PSB-603 (radioligand)

-

Unlabeled this compound (competitor)

-

Non-specific binding control (e.g., 10 µM ZM241385)[4]

-

Adenosine deaminase (to remove endogenous adenosine)[5]

-

GF/C filters

-

Scintillation fluid and counter

Protocol:

-

Membrane Preparation: Homogenize HEK293 cells expressing the A2B receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Incubation: In a total volume of 1000 µL of 50 mM Tris buffer (pH 7.4), combine the cell membrane preparation (7.5–25 µg of total protein), adenosine deaminase (2 U/mL), [3H]PSB-603 (at a final concentration of ~0.3 nM), and varying concentrations of unlabeled this compound.[5] For saturation binding, use increasing concentrations of [3H]PSB-603.

-

Equilibration: Incubate the mixture for 2 hours at 25°C to allow binding to reach equilibrium.[4]

-

Termination: Terminate the incubation by rapid filtration through GF/C filters using a cell harvester.[4]

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[4]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of an excess of a competing ligand) from total binding. Analyze the data using non-linear regression to calculate Kd and Bmax for saturation experiments, and IC50 and Ki for competition experiments.

Functional Assays: cAMP Accumulation

The adenosine A2B receptor is primarily coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6] Functional assays measuring cAMP accumulation are therefore critical for assessing the antagonist properties of compounds like this compound.

Objective: To determine the ability of this compound to inhibit agonist-induced cAMP production.

Materials:

-

HEK293 cells endogenously or recombinantly expressing the A2B receptor

-

Cell culture medium

-

A2B receptor agonist (e.g., NECA or BAY 60-6583)

-

This compound

-

cAMP assay kit (e.g., GloSensor™ cAMP Assay)

-

Luminometer

Protocol:

-

Cell Culture: Plate HEK293 cells in a white, clear-bottom 96-well plate and grow to confluency.

-

Assay Preparation: On the day of the experiment, replace the culture medium with a buffer suitable for the cAMP assay.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add a fixed concentration of an A2B receptor agonist (e.g., NECA) to the wells and incubate for a further period (e.g., 15-30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. For real-time assays like GloSensor™, luminescence can be monitored continuously.[7]

-

Data Analysis: Plot the agonist-induced cAMP response as a function of the this compound concentration. Use non-linear regression to determine the IC50 value of this compound.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental designs.

Caption: Adenosine A2B Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Functional Implications of this compound

Functional studies have confirmed that this compound acts as a potent antagonist at the A2B receptor. In cAMP accumulation assays, this compound effectively inhibits the response induced by A2B agonists.[7] Furthermore, some studies suggest that this compound can act as a negative allosteric modulator, non-competitively inhibiting A2B receptor activation.[6][8][9] This mode of action can offer advantages in certain therapeutic contexts.

The high selectivity and potency of this compound have enabled its use in a variety of research areas to probe the function of the A2B receptor, including its role in inflammation, cancer, and metabolic disorders.[1][2][10][11] For instance, this compound has been shown to have anti-inflammatory activity in mice and can reduce obesity and associated metabolic disorders.[1][2][11]

References

- 1. Preliminary Evidence of the Potent and Selective Adenosine A2B Receptor Antagonist PSB-603 in Reducing Obesity and Some of Its Associated Metabolic Disorders in Mice [mdpi.com]

- 2. Preliminary Evidence of the Potent and Selective Adenosine A2B Receptor Antagonist PSB-603 in Reducing Obesity and Some of Its Associated Metabolic Disorders in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Irreversible Antagonists for the Adenosine A2B Receptor [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchmgt.monash.edu [researchmgt.monash.edu]

- 8. A novel and selective fluorescent ligand for the study of adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. PSB 603 - a known selective adenosine A2B receptor antagonist - has anti-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The PI3K/Akt/mTOR Signaling Pathway: A Nexus for Cell Proliferation and Survival

Please provide the topic for the new paragraph. The prompt currently indicates "a new paragraph to be added here" without specifying the subject matter.

To demonstrate the requested format and content, a sample paragraph is provided below based on the hypothetical topic of "The Role of the PI3K/Akt/mTOR Signaling Pathway in Cell Proliferation and Survival." Once you provide your specific topic, I will generate the tailored content you require.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical intracellular cascade that governs essential cellular processes, including proliferation, growth, and survival. Dysregulation of this pathway is a hallmark of various human diseases, particularly cancer, making its components prime targets for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger.

PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the plasma membrane facilitates the phosphorylation and subsequent activation of Akt by PDK1 and mTOR Complex 2 (mTORC2). Once activated, Akt proceeds to phosphorylate a multitude of downstream substrates, thereby mediating a range of cellular responses. A crucial downstream effector of Akt is the mTOR Complex 1 (mTORC1), which is activated by Akt through the phosphorylation and inhibition of the tuberous sclerosis complex (TSC). Activated mTORC1 promotes cell growth by phosphorylating substrates like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are central to protein synthesis. Furthermore, Akt enhances cell survival by inhibiting pro-apoptotic proteins such as Bad and Forkhead box protein O1 (FOXO1).

Quantitative Analysis of Pathway Activation

The effects of pathway activation and inhibition are frequently quantified by measuring the phosphorylation status of key downstream proteins. The table below summarizes representative data from an experiment assessing the impact of a selective Akt inhibitor (MK-2206) on the phosphorylation of mTORC1 substrates in a cancer cell line.

| Protein Target | Treatment Condition | Fold Change in Phosphorylation (p-Protein/Total Protein) |

| p-S6K (Thr389) | Vehicle Control (DMSO) | 1.00 |

| p-S6K (Thr389) | MK-2206 (1 µM) | 0.23 |

| p-4E-BP1 (Thr37/46) | Vehicle Control (DMSO) | 1.00 |

| p-4E-BP1 (Thr37/46) | MK-2206 (1 µM) | 0.41 |

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Western Blotting for Phospho-Protein Analysis

A detailed methodology for assessing the phosphorylation status of pathway components is provided below.

-

Cell Lysis: Cells are cultured to 80-90% confluency and treated with the compound of interest (e.g., MK-2206) or vehicle control for the specified duration. Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein (20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-S6K, anti-S6K).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the band intensities.

Visualizing the PI3K/Akt/mTOR Pathway

The following diagram illustrates the core signaling cascade described above.

Safety Operating Guide

Navigating the Final Step: Proper Disposal of Psb603 in a Laboratory Setting

At the forefront of any chemical disposal procedure is consultation with your institution's Environmental Health & Safety (EH&S) department. EH&S professionals are equipped to provide guidance that aligns with local, state, and federal regulations, ensuring a safe and compliant disposal process.

Core Principles for Handling Psb603 Waste

Given that this compound is a synthetic organic compound, it should be treated as chemical waste. It is often dissolved in solvents such as dimethyl sulfoxide (B87167) (DMSO) for experimental use. DMSO is a combustible liquid that can readily penetrate the skin, potentially carrying dissolved chemicals with it. Therefore, stringent safety measures are necessary.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:

-

Gloves: Butyl rubber gloves are recommended when working with DMSO. Nitrile gloves may not provide sufficient protection.

-

Eye Protection: Chemical splash goggles are essential.

-

Lab Coat: A fully buttoned lab coat should be worn to protect from splashes.

Ventilation: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any aerosols or vapors.

Storage of Waste: Store all this compound-containing waste in clearly labeled, tightly sealed, and appropriate containers. These containers should be kept in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

Step-by-Step Disposal Procedures for this compound

The appropriate disposal method for this compound will depend on its form: pure solid, in solution, or as a contaminant on laboratory materials.

Procedure 1: Disposal of Unused or Expired Solid this compound

-

Containerization: Keep the solid this compound in its original, clearly labeled container. If the original container is compromised, transfer the compound to a new, compatible, and sealable container.

-

Labeling: Label the container as "Hazardous Waste" and clearly indicate the contents: "this compound (Solid)."

-

Storage: Store the container in a designated hazardous waste accumulation area.

-

Pickup: Arrange for a chemical waste pickup through your institution's EH&S department.

Procedure 2: Disposal of this compound Solutions (e.g., in DMSO)

-

Collection: Pour the this compound solution into a designated, compatible, and sealed hazardous waste container for flammable organic solvents. Do not pour down the drain.

-

Labeling: The waste container must be labeled with the full names of all chemical constituents and their approximate percentages (e.g., "this compound in Dimethyl Sulfoxide, ~10mM").

-

Segregation: Ensure that this waste stream is not mixed with incompatible chemicals, such as strong oxidizing agents, acids, or bases.

-

Storage: Store the sealed container in a designated hazardous waste accumulation area, typically within a flammables cabinet.

-

Pickup: Arrange for a chemical waste pickup through your institution's EH&S department.

Procedure 3: Disposal of this compound-Contaminated Solid Waste

This category includes items such as pipette tips, vials, gloves, and well plates that have come into contact with this compound.

-

Collection: Collect all contaminated solid waste in a designated, sealed, and puncture-resistant container or a durable, clear plastic bag specifically for chemically contaminated solid waste.

-

Labeling: Label the container or bag as "this compound-Contaminated Solid Waste." If the waste is also contaminated with a hazardous solvent like DMSO, this should also be indicated.

-

Storage: Store the sealed container or bag in the designated hazardous waste accumulation area.

-

Pickup: Arrange for a chemical waste pickup through your institution's EH&S department.

Summary of this compound Waste Streams and Handling

| Waste Stream | Description | Container | Labeling | Disposal Method |

| Solid this compound | Unused or expired pure compound. | Original or compatible sealed container. | "Hazardous Waste: this compound (Solid)" | EH&S Pickup for Incineration |

| This compound Solution | This compound dissolved in a solvent (e.g., DMSO). | Sealed, compatible liquid waste container (for flammable organics). | "Hazardous Waste: this compound in [Solvent Name], [Concentration]" | EH&S Pickup for Incineration |

| Contaminated Solids | Labware (pipette tips, vials, etc.) and PPE (gloves) in contact with this compound. | Sealed, puncture-resistant container or durable plastic bag. | "Hazardous Waste: this compound-Contaminated Solid Waste" | EH&S Pickup for Incineration |

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Decision Workflow

By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Remember, the guidance of your institution's EH&S department is paramount and should always be the primary source of information for waste disposal protocols.

Essential Safety and Logistical Information for Handling Psb603

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of Psb603.

This document provides crucial safety protocols and detailed experimental guidelines for the use of this compound, a potent and highly selective adenosine (B11128) A2B receptor antagonist. Adherence to these procedures is vital to ensure laboratory safety and the integrity of research outcomes.

Immediate Safety and Handling

This compound is a synthetic organic compound intended for laboratory research use only.[1] While specific hazard information is not extensively documented in publicly available sources, standard laboratory precautions for handling chemical compounds of this nature should be strictly followed. The following personal protective equipment (PPE) is mandatory when handling this compound in solid (powder) or solution form.

Personal Protective Equipment (PPE)

| PPE Category | Item | Specification |

| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn at all times. For prolonged handling or in case of a spill, double-gloving is recommended. |

| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against accidental splashes or aerosolized particles. |

| Body Protection | Laboratory coat | A buttoned lab coat is required to protect skin and personal clothing from contamination. |

| Respiratory Protection | Fume hood | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of airborne particles. |

Operational Plan: Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is critical for experimental reproducibility. This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).

| Parameter | Value |

| Molecular Weight | 529.01 g/mol |

| Solubility in DMSO | ≥ 26.45 mg/mL (≥ 50 mM) |

| Storage of Stock Solution | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months to minimize freeze-thaw cycles.[1] |

Procedure for Preparing a 10 mM Stock Solution in DMSO:

-

Pre-weighing: Tare a clean, dry microcentrifuge tube on an analytical balance.

-

Weighing this compound: Carefully weigh the desired amount of this compound powder inside a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.29 mg of this compound.

-

Solubilization: Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution with 5.29 mg of this compound, add 1 mL of DMSO.

-

Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution.

-

Storage: Aliquot the stock solution into smaller volumes in clearly labeled, dated, and light-protected tubes. Store at -20°C or -80°C.

Caption: Workflow for the preparation and storage of this compound stock solutions.

Disposal Plan

All waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and personal protective equipment, must be disposed of as chemical hazardous waste.

| Waste Type | Disposal Procedure |

| Solid this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. |

| This compound Solutions | Collect in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste. Do not pour down the drain. |

| Contaminated Labware | Dispose of in a designated hazardous waste container for solid chemical waste. |

| Contaminated PPE | Remove gloves and lab coat before leaving the laboratory and dispose of them in the appropriate hazardous waste container. |

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Protocols

In Vitro: Adenosine A2B Receptor cAMP Accumulation Assay

This assay is a fundamental method to characterize the antagonist activity of this compound at the A2B adenosine receptor. The principle involves stimulating cells expressing the A2B receptor with an agonist to induce cyclic AMP (cAMP) production and then measuring the inhibitory effect of this compound on this response.[2]

Materials:

-

HEK293 cells endogenously expressing the A2B adenosine receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Phosphodiesterase (PDE) inhibitor (e.g., Rolipram).

-

A2B receptor agonist (e.g., NECA or BAY 60-6583).

-

This compound.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

White opaque 96-well plates.

Procedure:

-

Cell Seeding: Seed HEK293 cells in white opaque 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

-

Pre-treatment with PDE Inhibitor: On the day of the assay, remove the culture medium and replace it with assay buffer containing a PDE inhibitor (e.g., 10 µM Rolipram). Incubate for 30 minutes at room temperature. This step is crucial to prevent the degradation of cAMP.

-

Antagonist Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at room temperature.

-

Agonist Stimulation: Add a fixed concentration of the A2B receptor agonist (e.g., EC80 concentration of NECA) to all wells except the basal control.

-

Incubation: Incubate the plate for 30-60 minutes at room temperature.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Calculate the IC50 value of this compound, which represents the concentration at which it inhibits 50% of the agonist-induced cAMP production.

Caption: Step-by-step workflow for the in vitro cAMP accumulation assay.

In Vivo: Mouse Model of Diet-Induced Obesity

This protocol, adapted from studies investigating the metabolic effects of this compound, provides a framework for evaluating its efficacy in a preclinical model of obesity.[3][4]

Materials:

-

Male C57BL/6J mice.

-

High-fat diet (HFD) and standard chow.

-

This compound.

-

Vehicle (e.g., 1% Tween 80 in saline).

-

Gavage needles.

-

Equipment for measuring body weight, food intake, and collecting blood samples.

-

Glucose and insulin (B600854) tolerance test reagents.

Procedure:

-

Acclimation and Diet Induction: Acclimate mice to the animal facility for at least one week. Then, divide the mice into two groups: a control group fed a standard chow diet and an experimental group fed an HFD to induce obesity. Maintain the diets for a specified period (e.g., 12 weeks).[3][4]

-

Treatment Groups: After the diet-induced obesity period, divide the HFD-fed mice into at least two subgroups: one receiving the vehicle and another receiving this compound.

-

Drug Administration: Administer this compound or vehicle daily via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose (e.g., 5 mg/kg body weight).[5] The treatment duration can vary (e.g., 14 days).[3][4]

-

Monitoring: Throughout the treatment period, monitor and record body weight, food and water intake, and general health of the animals daily.

-

Metabolic Phenotyping: Towards the end of the treatment period, perform metabolic tests such as:

-

Glucose Tolerance Test (GTT): After an overnight fast, administer a glucose bolus and measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

-

Insulin Tolerance Test (ITT): After a short fast, administer an insulin bolus and measure blood glucose levels at various time points.

-

-

Terminal Procedures: At the end of the study, euthanize the mice and collect blood and tissues (e.g., liver, adipose tissue) for further analysis (e.g., plasma lipid levels, gene expression).

Caption: Logical flow diagram for an in vivo study of this compound in a diet-induced obesity model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Preliminary Evidence of the Potent and Selective Adenosine A2B Receptor Antagonist PSB-603 in Reducing Obesity and Some of Its Associated Metabolic Disorders in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. PSB 603 - a known selective adenosine A2B receptor antagonist - has anti-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.